molecular formula C18H14ClF3N4O5S B2718327 4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide CAS No. 956543-97-8

4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide

Cat. No.: B2718327
CAS No.: 956543-97-8
M. Wt: 490.84
InChI Key: CDWAWAPVTOSWNS-UHFFFAOYSA-N
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Description

4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide is a high-purity chemical reagent with the CAS Number 956543-97-8 and a molecular weight of 490.8408 g/mol . Its molecular formula is C 18 H 14 ClF 3 N 4 O 5 S . This complex molecule is characterized by a unique structure that incorporates a 1-methyl-3-(trifluoromethyl)-1H-pyrazole core, a phenoxy ether linkage, and a 4-chloro-3-nitrobenzenesulfonamide group . This specific architecture, particularly the benzenesulfonamide moiety, suggests potential as a key intermediate or investigative tool in medicinal chemistry and biochemistry, drawing parallels to the biological activity of other sulfonamide-based compounds . The primary research applications of this compound are likely rooted in its potential as a protein binder or inhibitor scaffold. The sulfonamide group is a well-known pharmacophore present in many enzyme inhibitors, including various pyrazole-based compounds documented in research databases . Researchers may employ this chemical in developing or studying inhibitors for enzymes like cyclooxygenase, given the structural resemblance to known pyrazole-sulfonamide enzyme inhibitors . Its mechanism of action in research settings is hypothesized to involve targeted interaction with enzyme active sites through its sulfonamide and aromatic nitro groups, making it a valuable candidate for probe discovery, assay development, and structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Important Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or animal use .

Properties

IUPAC Name

4-chloro-N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O5S/c1-25-17(31-11-5-3-2-4-6-11)13(16(24-25)18(20,21)22)10-23-32(29,30)12-7-8-14(19)15(9-12)26(27)28/h2-9,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWAWAPVTOSWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide, with the CAS number 956543-97-8, is a sulfonamide compound that exhibits notable biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18H14ClF3N4O5S
  • Molecular Weight : 490.84 g/mol
  • Structure : The compound features a chloro group, a nitro group, and a trifluoromethyl group, contributing to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways involved in cellular signaling and proliferation.

Antimicrobial Properties

Research indicates that 4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide exhibits antimicrobial activity against a range of pathogens. For example:

  • In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, demonstrating significant antibacterial properties.

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound:

  • Cell line studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Animal models have shown reduced tumor growth rates when treated with this compound, suggesting its potential as a therapeutic agent in oncology.

Study 1: Antibacterial Efficacy

A study conducted on several bacterial strains revealed that the compound had an MIC ranging from 2 to 16 µg/mL against Staphylococcus aureus and Escherichia coli. The results indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Study 2: Cancer Cell Apoptosis

In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant increases in early and late apoptotic cells after 48 hours of treatment.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell TypeObserved EffectReference
AntibacterialStaphylococcus aureusMIC: 2 µg/mL
AntibacterialEscherichia coliMIC: 16 µg/mL
Induction of ApoptosisMCF-7 Cancer CellsIncreased apoptosis
Tumor Growth InhibitionXenograft Mouse ModelReduced tumor size

Scientific Research Applications

Structural Features

The compound features a sulfonamide group, a nitro group, and a pyrazole moiety, which contribute to its biological activity and chemical reactivity.

Antimicrobial Activity

Research indicates that compounds containing the sulfonamide group exhibit significant antimicrobial properties. The specific compound discussed has been studied for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

Case Study : A study demonstrated that derivatives of sulfonamides showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those in the target compound could lead to novel antimicrobial agents .

Herbicidal Activity

The structure of the compound suggests potential herbicidal properties due to the presence of the phenoxy group combined with the trifluoromethyl substituent. These features are known to enhance herbicidal efficacy by interfering with plant growth mechanisms.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamideTarget Compound20085
GlyphosateGlyphosate100090
AtrazineAtrazine150080

This table illustrates that while traditional herbicides like glyphosate show high efficacy, the target compound also demonstrates promising results at lower application rates.

Inhibition of Aspartyl Proteases

The compound has been investigated for its potential as an inhibitor of aspartyl proteases, which are crucial in various biological processes including viral replication. This application is particularly relevant in developing treatments for HIV.

Case Study : The compound was tested in vitro against HIV aspartyl protease, showing significant inhibition at micromolar concentrations, indicating its potential as a therapeutic agent .

Degradation Studies

Research into the environmental impact of agrochemicals has highlighted the need for compounds that degrade into non-toxic products. Studies on similar sulfonamide compounds have shown that they can be effectively broken down by microbial action in soil environments.

Data Table: Degradation Rates of Sulfonamide Compounds

Compound NameHalf-Life (days)Microbial Strain Used
4-chloro-N-{[1-methyl-5-phenoxy...}15Pseudomonas aeruginosa
Sulfamethoxazole7Bacillus subtilis

This data supports the notion that the target compound may also exhibit favorable degradation characteristics, reducing its environmental footprint.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonamide Class

4-(3-Chlorophenyl)-N-(4-Methylphenyl)-1H-Pyrazole-5-Sulfonamide ()
  • Key Features : Pyrazole ring with a sulfonamide group at position 5 and a 3-chlorophenyl substituent. Lacks nitro and trifluoromethyl groups.
  • Synthesis: Not detailed in evidence, but similar compounds (e.g., ) use coupling agents like EDCI/HOBt in DMF.
  • Applications : Sulfonamide-pyrazole hybrids are often explored for antimicrobial or enzyme inhibition activity .
N-[1-[(3-Chlorophenoxy)Methyl]-1H-Pyrazol-4-yl]-1-Ethyl-1H-Pyrazole-4-Sulfonamide ()
  • Key Features: Dual pyrazole system with a sulfonamide linker and phenoxy group. Differs in substituents (ethyl vs. methyl) and absence of nitro/trifluoromethyl groups.
  • Relevance : Highlights the versatility of pyrazole-sulfonamide hybrids in drug discovery .

Trifluoromethyl-Substituted Pyrazole Derivatives

N-{4-[4-Chloro-5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Phenyl}-2-[(Dimethylamino)Methylene]-3-Oxobutanamide ()
  • Key Features : Pyrazole with trifluoromethyl, chloro, and cyclopropyl groups. Includes a β-ketoamide side chain.
  • Applications : Such compounds are often optimized for kinase inhibition or antiparasitic activity .
[5-(4-Chlorophenyl)Sulfanyl-1-Methyl-3-(Trifluoromethyl)Pyrazol-4-yl]Methyl N-(4-Chlorophenyl)Carbamate ()
  • Key Features : Combines trifluoromethylpyrazole with a sulfanyl linker and carbamate group.
  • Synthesis: Likely involves nucleophilic substitution or Mitsunobu reactions for sulfanyl group incorporation .

Nitro-Substituted Benzenesulfonamides

Flusulfamide ()
  • Structure : 4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide.
  • Key Differences : Replaces the pyrazole moiety with a dichloronitrophenyl group.
  • Applications : Registered as a soil fumigant, indicating the nitro group’s role in bioactivity .

Comparative Analysis: Substituent Effects and Bioactivity

Table 1. Substituent Impact on Physicochemical and Functional Properties

Compound Class Key Substituents Melting Point (°C) Notable Applications Evidence ID
Target Compound Trifluoromethyl, nitro, phenoxy Not reported Hypothesized agrochemical -
Flusulfamide Nitro, dichlorophenyl Not reported Soil fumigant
Pyrazole-carboxamides (e.g., 3a) Cyano, aryl 133–183 Antimicrobial leads
Sulfanyl-pyrazoles (e.g., ) Sulfanyl, carbamate Not reported Antifungal candidates

Key Observations :

  • Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals .
  • Sulfonamide Linkers : Improve solubility and enable hydrogen bonding, favoring enzyme target engagement .

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